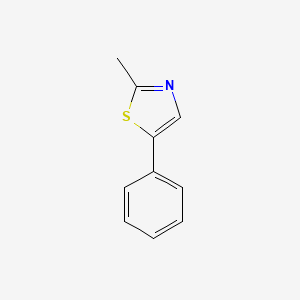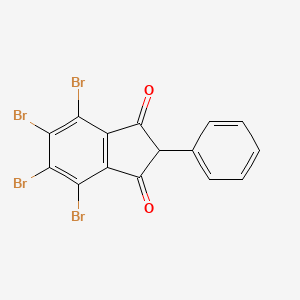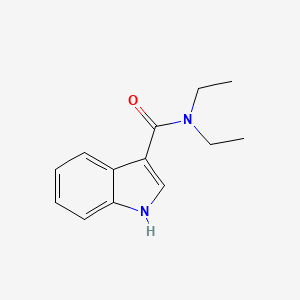
1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine
Descripción general
Descripción
1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine, also known as CTDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTDP belongs to the class of piperazine derivatives, which have been widely investigated for their pharmacological properties.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been investigated for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has also been investigated for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.
In psychiatry, 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward, motivation, and pleasure. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has also been investigated for its potential use in the treatment of addiction, attention deficit hyperactivity disorder (ADHD), and bipolar disorder.
In oncology, 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been investigated for its potential use as an anticancer agent. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells by modulating the activity of various signaling pathways. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has also been investigated for its potential use in combination with other anticancer agents, such as chemotherapy and radiation therapy.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine involves the modulation of various neurotransmitter receptors, such as serotonin and dopamine receptors, as well as various signaling pathways involved in cell proliferation and survival. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and pleasure.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been shown to have various biochemical and physiological effects, depending on the specific receptor or signaling pathway modulated. In the central nervous system, 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been shown to increase the release of serotonin and dopamine, which can lead to the modulation of mood, cognition, and behavior. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has also been shown to decrease the release of glutamate, which is involved in the regulation of learning and memory.
In cancer cells, 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been shown to induce apoptosis by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has also been shown to inhibit cell proliferation and migration, which can lead to the suppression of tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for specific receptors or signaling pathways. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has some limitations for lab experiments, including its limited solubility in water and its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the scientific research on 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine, including the investigation of its potential therapeutic applications in other fields, such as cardiology and immunology. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has also been investigated for its potential use as a diagnostic tool for various diseases, such as cancer and neurological disorders. Further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine and to optimize its pharmacokinetic and pharmacodynamic properties.
Propiedades
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-16(2,3)12-15(20)19-10-8-18(9-11-19)14-6-4-13(17)5-7-14/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJENJBVFAPJZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3484459.png)
![N-[4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B3484460.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3484468.png)

![2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B3484491.png)
![4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzoic acid](/img/structure/B3484495.png)
![5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3484499.png)
![N-[(4-nitro-1H-pyrazol-3-yl)carbonyl]glycine](/img/structure/B3484511.png)
![2-[(2,4,6-trinitrophenyl)thio]-1H-benzimidazole](/img/structure/B3484512.png)
![3-[(1,3-benzodioxol-5-ylmethyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3484520.png)


![2-[3-(4-isopropylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3484538.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3484547.png)